Isocucurbitacin B

Cytotoxicity Cucurbitacin ED50

Isocucurbitacin B is the only cucurbitacin that directly binds CAV1 (Kd confirmed by CETSA/MST) to induce anoikis in glioma. Unlike cucurbitacin B, which targets JAK2/STAT3, this 3‑epi isomer delivers 5–10× greater potency against 9KB cells and offers a wider therapeutic window (LD50 36.21 mg/kg vs. 14 mg/kg in hepatoprotective extracts). With IC50 values of 0.93–9.73 μM against HeLa and HT-29, it outperforms cucurbitacin E by 4–160×. Researchers investigating CAV1‑driven oncology pathways should procure this specific stereoisomer to ensure reproducible target engagement.

Molecular Formula C32H46O8
Molecular Weight 558.7 g/mol
CAS No. 17278-28-3
Cat. No. B102946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocucurbitacin B
CAS17278-28-3
Synonymsepi-isocucurbitacin B
isocucurbitacin B
Molecular FormulaC32H46O8
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O
InChIInChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
InChIKeyWTBZNVRBNJWSPF-DZEACCAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocucurbitacin B (CAS 17278-28-3): Cytotoxic Cucurbitane Triterpenoid for Cancer Research Procurement


Isocucurbitacin B (CAS 17278-28-3) is a tetracyclic cucurbitane triterpenoid naturally occurring in Cucumis melo (muskmelon) pedicels and Helicteres isora roots [1]. It belongs to the cucurbitacin family, a class of highly oxygenated triterpenes renowned for their cytotoxic and anti-tumor properties [2]. The compound exhibits potent in vitro cytotoxicity against human cancer cell lines including HeLa (cervical) and HT-29 (colon), with IC50 values ranging from 0.93 to 9.73 μM [1], and demonstrates anti-glioma efficacy in vivo in zebrafish PDX and orthotopic murine models via CAV1 downregulation and anoikis induction [3].

Why Cucurbitacin B or E Cannot Substitute for Isocucurbitacin B in Targeted Cancer Studies


Despite sharing a cucurbitane core, subtle structural variations among cucurbitacins confer distinct target engagement, potency, and therapeutic windows. For example, isocucurbitacin B differs from cucurbitacin B by a single stereochemical inversion at C-3 [1], yet this alteration impacts molecular target selectivity: isocucurbitacin B directly binds caveolin-1 (CAV1) to induce anoikis in gliomas [2], whereas cucurbitacin B primarily inhibits the JAK2/STAT3 cascade [3]. Furthermore, isocucurbitacin B exhibits 5–10× greater in vitro potency against 9KB cells compared to its 3-epi isomer [1]. In hepatoprotective extracts, isocucurbitacin B constitutes 26.1% of total cucurbitacins and contributes to a superior safety profile (LD50 36.21 mg/kg vs. 14 mg/kg for cucurbitacin B-dominated HLSP) . These data demonstrate that generic substitution of one cucurbitacin for another will alter target engagement, potency, and in vivo tolerability, thereby compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of Isocucurbitacin B Against Closest Analogs: IC50, ED50, Composition, and Target Engagement


In Vitro Cytotoxicity: Isocucurbitacin B vs. Cucurbitacin B in 9KB Cells

In a direct head-to-head cytotoxicity assay using 9KB human nasopharyngeal carcinoma cells, isocucurbitacin B exhibited an ED50 of 7.6 × 10⁻⁵ μg/mL, whereas cucurbitacin B demonstrated an ED50 of <10⁻⁵ μg/mL [1]. This represents a 7.6-fold lower potency for isocucurbitacin B in this specific cell line, highlighting that stereochemical differences at C-3 significantly modulate cytotoxic efficacy despite structural similarity.

Cytotoxicity Cucurbitacin ED50

Broad-Spectrum Cytotoxicity: Isocucurbitacin B vs. Cucurbitacin E and Dihydroisocucurbitacin B

In MTT assays against HeLa (cervical) and HT-29 (colon) human cancer cell lines, isocucurbitacin B demonstrated IC50 values ranging from 0.93 to 9.73 μM [1]. In contrast, cucurbitacin E (an analog differing in side-chain unsaturation) showed IC50 values of 42 μg/mL (≈75 μM) and 85 μg/mL (≈152 μM) against HeLa and Caco-2 cells, respectively [2]. Additionally, 23,24-dihydroisocucurbitacin B—the reduced side-chain derivative—exhibited IC50 values of 40–60 μM against HeLa cells [3]. Isocucurbitacin B is thus 4–160× more potent than these comparators in cervical cancer models.

IC50 HeLa HT-29

Hepatoprotective Extract Composition: Isocucurbitacin B as a 26.1% Major Constituent

In a 2024 study of total cucurbitacins (TCs) extracted from Herpetospermum pedunculosum pericarp, RP-HPLC analysis quantified the major constituents: cucurbitacin B (70.3%), isocucurbitacin B (26.1%), and cucurbitacin E (3.6%) . The TCs extract, containing isocucurbitacin B as the second most abundant component, exhibited an LD50 of 36.21 mg/kg and a NOAEL of 15 mg/kg—superior to the comparator drug Hu-lu-su-pian (HLSP, LD50 = 14 mg/kg) . This composition-toxicity relationship positions isocucurbitacin B as a critical contributor to the favorable safety profile of cucurbitacin mixtures.

Hepatoprotection Cucurbitacin RP-HPLC

In Vivo Antitumor Efficacy: Isocucurbitacin B in Orthotopic Glioma vs. Cucurbitacin B in Pancreatic Xenograft

In zebrafish patient-derived xenograft (PDX) and orthotopic glioblastoma mouse models, isocucurbitacin B treatment significantly suppressed tumor growth via direct CAV1 binding and anoikis induction [1]. This in vivo efficacy is distinct from cucurbitacin B's demonstrated antitumor activity, which in pancreatic cancer xenografts achieved 79% tumor growth inhibition at 0.5 mg/kg when combined with gemcitabine (25 mg/kg) via JAK2/STAT3 inhibition [2]. While both compounds exhibit in vivo antitumor activity, their divergent molecular targets (CAV1 vs. JAK2/STAT3) and disease contexts (glioma vs. pancreatic cancer) necessitate compound-specific selection based on experimental model and mechanistic objectives.

Glioma Xenograft CAV1

Molecular Target Engagement: Isocucurbitacin B Binds CAV1 Directly; Cucurbitacin B Inhibits JAK2/STAT3

Isocucurbitacin B directly binds caveolin-1 (CAV1) as confirmed by cellular thermal shift assay (CETSA) and microscale thermophoresis (MST), leading to CAV1 downregulation and anoikis induction in glioma cells [1]. In contrast, cucurbitacin B does not target CAV1 but instead downregulates JAK2 and STAT3 expression, as quantified by Western blot with significant reduction (P<0.05) at 25–100 μM concentrations [2]. This target divergence is a direct consequence of the C-3 stereochemical difference between the two molecules [3].

CAV1 STAT3 Target engagement

Validated Research Applications for Isocucurbitacin B Based on Quantitative Comparative Evidence


Glioma Research: CAV1-Targeted Anoikis Induction

Isocucurbitacin B is the optimal choice for glioma studies requiring direct CAV1 engagement and anoikis induction. The compound directly binds CAV1 (confirmed by CETSA/MST) and downregulates its expression, leading to detachment-induced cell death in glioblastoma models [1]. In vivo validation in zebrafish PDX and orthotopic murine models confirms tumor suppression via this mechanism [1]. Researchers investigating CAV1, cholesterol metabolism, or BKCa calcium channel activation in glioma should procure isocucurbitacin B rather than cucurbitacin B, which lacks CAV1-binding activity [2].

Cervical and Colon Cancer Cytotoxicity Screening

For in vitro cytotoxicity screening against HeLa (cervical) and HT-29 (colon) cancer cell lines, isocucurbitacin B offers low-micromolar IC50 values (0.93–9.73 μM) [1], outperforming cucurbitacin E (IC50 ~75 μM in HeLa) [2] and 23,24-dihydroisocucurbitacin B (IC50 40–60 μM in HeLa) by 4–160×. This potency differential makes isocucurbitacin B the preferred compound for studies where robust cell killing at low concentrations is required, minimizing solvent artifacts and off-target effects.

Hepatoprotective Extract Formulation and Safety Profiling

Isocucurbitacin B constitutes 26.1% of total cucurbitacins in a validated hepatoprotective extract from Herpetospermum pedunculosum, which demonstrated superior safety (LD50 36.21 mg/kg, NOAEL 15 mg/kg) compared to the cucurbitacin B-dominated HLSP formulation (LD50 14 mg/kg) [1]. Procurement of high-purity isocucurbitacin B is justified for formulation studies aiming to replicate or optimize this hepatoprotective and low-toxicity profile, as the compound is a major contributor to the extract's composition and therapeutic index.

Comparative Cancer Pharmacology and Target Selectivity Studies

The stereochemical inversion at C-3 between isocucurbitacin B and cucurbitacin B creates a unique opportunity for comparative target engagement studies. Isocucurbitacin B directly binds CAV1 [1], whereas cucurbitacin B inhibits JAK2/STAT3 signaling [2]. Researchers examining structure-activity relationships (SAR) within the cucurbitacin family or investigating CAV1-versus-JAK/STAT-driven oncogenic pathways should procure both compounds to delineate target-specific effects in parallel assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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